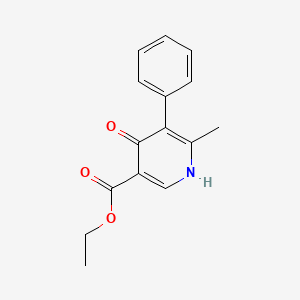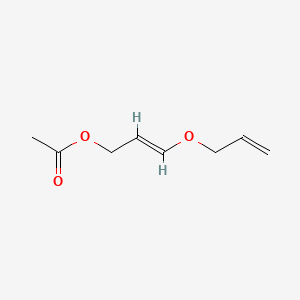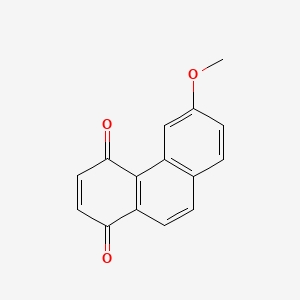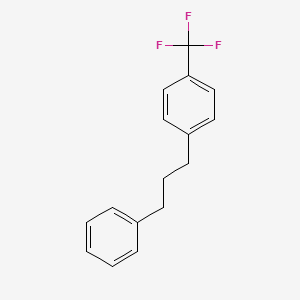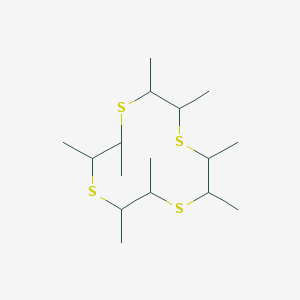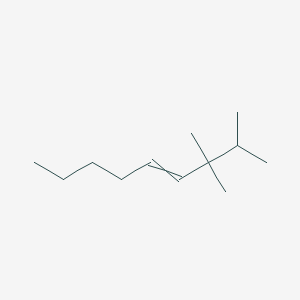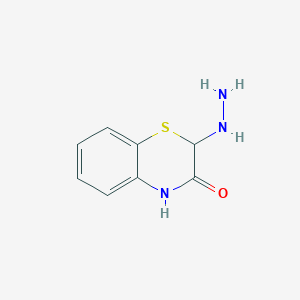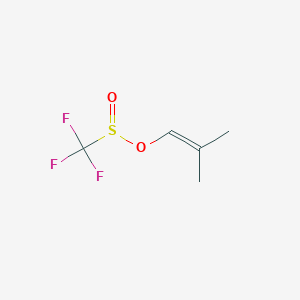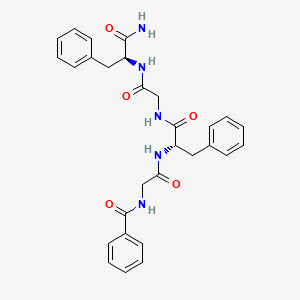
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, glycyl, and phenylalanyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, pH, and solvent composition. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product .
化学反応の分析
Types of Reactions
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies, particularly in the investigation of protease activity.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based vaccines.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules .
作用機序
The mechanism of action of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
類似化合物との比較
Similar Compounds
N-benzoyl-L-phenylalanine: A simpler analog with similar structural features but lacking the additional glycyl and phenylalanylglycyl groups
N-benzoyl-L-phenylalanine 2-naphthylamide: A derivative with a naphthyl group, used in chromogenic assays.
Uniqueness
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is unique due to its extended peptide chain and the presence of multiple functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
63069-15-8 |
|---|---|
分子式 |
C29H31N5O5 |
分子量 |
529.6 g/mol |
IUPAC名 |
N-[2-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C29H31N5O5/c30-27(37)23(16-20-10-4-1-5-11-20)33-25(35)19-32-29(39)24(17-21-12-6-2-7-13-21)34-26(36)18-31-28(38)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H2,30,37)(H,31,38)(H,32,39)(H,33,35)(H,34,36)/t23-,24-/m0/s1 |
InChIキー |
ILHFSMKZJZKABH-ZEQRLZLVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


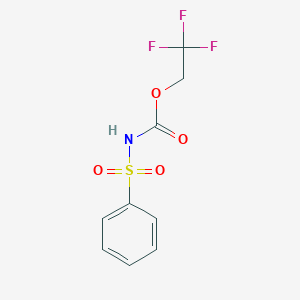
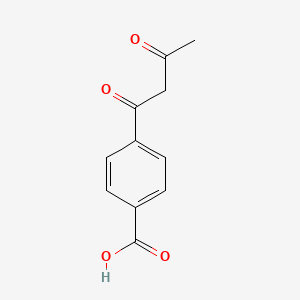
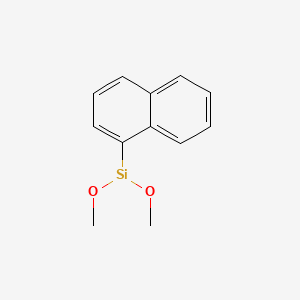
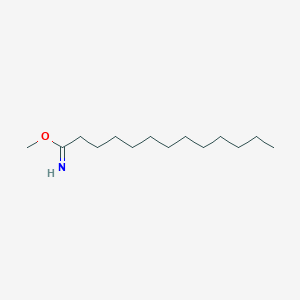
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
